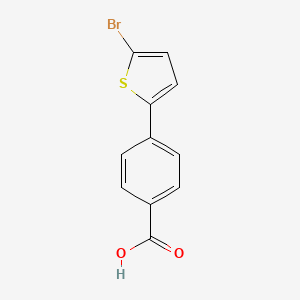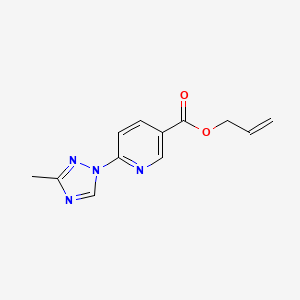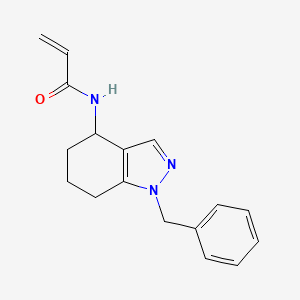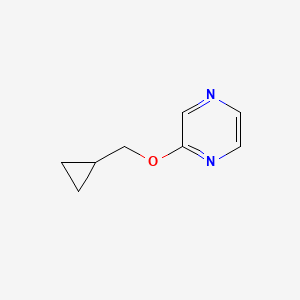
2-(Cyclopropylmethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines. It is a symmetrical molecule with the chemical formula C4H4N2. Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrazine and its derivatives can be synthesized through various methods. One common method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .Molecular Structure Analysis
The molecular structure of pyrazine consists of a six-membered ring with two nitrogen atoms in para position. This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration .Chemical Reactions Analysis
Pyrazine compounds can undergo various chemical reactions. For instance, they can be synthesized via reaction of selected cellulosic-derived sugars, ammonium hydroxide, and amino acids at 110°C for 2 hours .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Applications De Recherche Scientifique
Biological Activity and Interaction with DNA
2-(Cyclopropylmethoxy)pyrazine and its derivatives have been studied for their biological activities. Pyrazine derivatives exhibit a broad range of biological activities, which can be manipulated by modifying their substituents or functional groups. In one study, derivatives of chlorohydrazinopyrazine demonstrated a high affinity to DNA without exhibiting toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Occurrence and Biodegradation
Pyrazines, including derivatives like 2-(Cyclopropylmethoxy)pyrazine, are ubiquitously found in nature. They can be synthesized chemically or biologically and are used as flavoring additives. The degradation of these compounds in humans and animals involves excretion as glucuronates or bound to glutathione after hydroxylation. Some bacteria can use substituted pyrazines as a carbon and energy source, although the mechanisms of their ring cleavage and further degradation pathways are still under research (Müller & Rappert, 2010).
Warning Odour Function
Pyrazines are associated with aposematic, chemically defended insects, indicating their role in warning signals. Studies have shown that naive hatchling chicks react to pyrazines with an alerting or warning response. This suggests that pyrazines can serve as alerting signals for predators like birds (Guilford, Nicol, Rothschild, & Moore, 1987).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of pyrazine derivatives, including 2-(Cyclopropylmethoxy)pyrazine, are significant in organic chemistry. For instance, 2-pyrazolines were converted into pyrazine derivatives, demonstrating the versatility of these compounds in chemical transformations (El-Kholy, Rafla, & Mishrikey, 1970).
Photophysical Properties and Applications
Pyrazine-based chromophores, including derivatives of 2-(Cyclopropylmethoxy)pyrazine, have been studied for their photophysical properties. These compounds exhibit strong emission solvatochromism, suggesting their potential in applications requiring intramolecular charge transfer and as fluorophores in various scientific applications (Hoffert et al., 2017).
Microbial Metabolism
Microbial metabolism of pyrazines includes both synthesis and degradation by specific bacteria and fungi. The microbial transformation of pyrazines has facilitated the synthesis of novel molecules, highlighting their role in biotechnological applications (Rajini, Aparna, Sasikala, & Ramana, 2011).
Vapor-Liquid Equilibria and Industrial Use
2-Methyl pyrazine, a related compound, has garnered interest for its industrial and pharmaceutical uses. Research on vapor-liquid equilibria and excess molar volumes for binary mixtures containing 2-methyl pyrazine provides valuable data for its applications in these fields (Park et al., 2001).
Catalytic Applications
Pyrazine derivatives, including 2-(Cyclopropylmethoxy)pyrazine, have catalytic applications in the synthesis of biologically relevant compounds. Their role in drug design and industrial significance is underscored by the development of novel catalysts that facilitate their synthesis (Khan, Siddiqui, & Siddiqui, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(1)6-11-8-5-9-3-4-10-8/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQKYOSRRTWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)
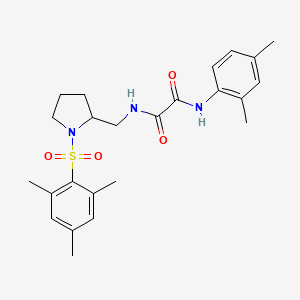
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)

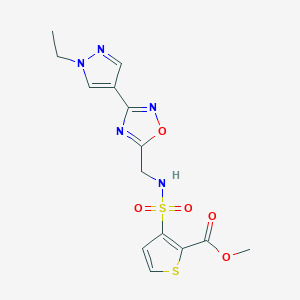
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)
